Terbufos sulfone

Description

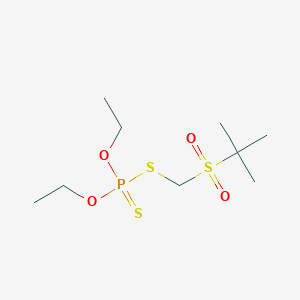

Structure

3D Structure

Properties

IUPAC Name |

tert-butylsulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZSTEUTHNUVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042443 | |

| Record name | Terbufos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-16-7 | |

| Record name | Terbufos sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56070-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbufos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(2-methylpropane-2-sulfonyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUFOS SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2V9FRY9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Terbufos Sulfone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to terbufos (B1683085) sulfone, a significant metabolite of the organophosphate insecticide terbufos. This document is intended to serve as a valuable resource for researchers and scientists involved in environmental monitoring, toxicology studies, and the development of related compounds.

Chemical Identity and Structure

Terbufos sulfone is the fully oxidized metabolite of terbufos, where the thioether sulfur has been oxidized to a sulfone. This transformation is a key step in the bioactivation and degradation of the parent compound.

Chemical Structure

The chemical structure of this compound is characterized by a central phosphorus atom double-bonded to a sulfur atom, with two ethoxy groups and a sulfonylmethyl group attached.

Terbufos Sulfone: A Comprehensive Technical Guide

CAS Number: 56070-16-7

Synonyms: TERBUFOSSULPHONE; S-((Tert-Butylsulfonyl)Methyl) O,O-Diethyl Phosphorodithioate; Phosphorodithioic acid, S-(((1,1-dimethylethyl)sulfonyl)methyl) O,O-diethyl ester[1]

This technical guide provides an in-depth overview of Terbufos sulfone, a significant metabolite of the organophosphate insecticide Terbufos. This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering detailed information on its chemical properties, synthesis, analytical methods, and biological effects.

Chemical and Physical Properties

This compound is a metabolite of the insecticide Terbufos.[2] Its formation occurs through the oxidation of Terbufos, a process that happens in the environment and within organisms.[2] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H21O4PS3 | [1] |

| Molecular Weight | 320.43 g/mol | [1] |

| XLogP3 | 2.5 | [1] |

| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [1] |

Synthesis

This compound is synthesized from its parent compound, Terbufos, through oxidation. While specific laboratory synthesis protocols can vary, the general principle involves the oxidation of the sulfide (B99878) group in Terbufos to a sulfone.

Conceptual Synthesis Workflow:

References

Terbufos Metabolism to Terbufos Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the organophosphate insecticide terbufos (B1683085) to its primary oxidative metabolite, terbufos sulfone. This document details the core biochemical pathways, the enzymes involved, quantitative metabolic data, and detailed experimental protocols for the analysis of this biotransformation.

Introduction

Terbufos, an organothiophosphate insecticide and nematicide, undergoes extensive metabolism in various biological systems, including mammals and plants.[1][2] The primary metabolic pathway involves the oxidation of the thioether sulfur atom, leading to the formation of terbufos sulfoxide (B87167) and subsequently this compound.[2][3] This oxidative bioactivation is of significant toxicological interest as these metabolites are also potent cholinesterase inhibitors.[4] Understanding the kinetics and enzymatic basis of this metabolic conversion is crucial for assessing the toxicological risk of terbufos exposure and for the development of new and safer agrochemicals.

Metabolic Pathway

The metabolism of terbufos to this compound is a two-step oxidative process. The initial oxidation converts terbufos to terbufos sulfoxide, which is then further oxidized to this compound. This pathway is a critical detoxification and, paradoxically, bioactivation route.

Key Enzymes in Terbufos Oxidation

The sulfoxidation of terbufos is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.[5][6] These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics.[7][8] While specific CYP isozymes responsible for terbufos metabolism have not been definitively identified in the reviewed literature, studies on other organophosphate pesticides suggest the involvement of multiple CYP isoforms.

Another class of enzymes, the Flavin-Containing Monooxygenases (FMOs) , are also known to catalyze the oxygenation of nucleophilic sulfur-containing compounds and may play a role in terbufos metabolism.[9][10] FMOs are present in the endoplasmic reticulum of various tissues and contribute to the metabolism of numerous xenobiotics.[9]

The proposed metabolic pathway is illustrated in the following diagram:

Quantitative Metabolic Data

| Parameter | Description | Typical Value Range | Biological System | Reference |

| Terbufos Half-life | Time for 50% of terbufos to be metabolized. | 5 days (in soil) | Aerobic Silt Loam Soil | [2] |

| Terbufos Sulfoxide Peak Concentration | Maximum concentration of terbufos sulfoxide observed. | 2.6 mg/kg eq (52% of applied dose) at 30 days | Aerobic Silt Loam Soil | [2] |

| This compound Peak Concentration | Maximum concentration of this compound observed. | 1.0 mg/kg eq (20% of applied dose) at 60 days | Aerobic Silt Loam Soil | [2] |

| Recovery from Tea (0.01 mg/kg spike) | Percentage of terbufos and metabolites recovered. | 81.5% - 103.9% | Tea | [1] |

| Recovery from Tea (0.50 mg/kg spike) | Percentage of terbufos and metabolites recovered. | 81.5% - 103.9% | Tea | [1] |

| Recovery from Tea (2.00 mg/kg spike) | Percentage of terbufos and metabolites recovered. | 81.5% - 103.9% | Tea | [1] |

Note: The provided data are illustrative of the types of quantitative information generated in metabolism studies. Actual values can vary significantly depending on the experimental conditions and biological matrix.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of terbufos metabolism.

In Vitro Metabolism of Terbufos using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of terbufos to its sulfoxide and sulfone metabolites using liver microsomes. This in vitro system is a valuable tool for studying phase I metabolism.[9][11]

Objective: To determine the rate of formation of terbufos sulfoxide and this compound from terbufos in the presence of liver microsomes and an NADPH-generating system.

Materials:

-

Pooled human or animal liver microsomes (e.g., rat, mouse)

-

Terbufos (substrate)

-

Terbufos sulfoxide and this compound (analytical standards)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching and extraction

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Potassium phosphate buffer (to final volume)

-

Liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

-

Terbufos solution (in a small volume of organic solvent like DMSO, final concentration to be tested, e.g., 1-100 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Vortex gently to mix.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). Time points should be selected to ensure initial rate conditions are met (less than 20% substrate depletion).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture).

-

Vortex vigorously to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

The supernatant can be directly injected into the LC-MS/MS or further processed (e.g., evaporated and reconstituted) for GC-MS analysis.

-

-

Controls:

-

No NADPH control: Replace the NADPH regenerating system with buffer to assess for non-enzymatic degradation.

-

No microsome control: Replace the microsome suspension with buffer to assess for substrate instability.

-

Zero-time point: Terminate the reaction immediately after the addition of the NADPH regenerating system.

-

Workflow Diagram:

Analytical Method: LC-MS/MS for Terbufos and Metabolites

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of terbufos, terbufos sulfoxide, and this compound.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte. The following table provides example MRM transitions. The collision energies (CE) should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (V) | Product Ion 2 (m/z) | CE 2 (V) |

| Terbufos | 289.1 | 233.1 | - | 103.0 | - |

| Terbufos Sulfoxide | 305.1 | 187.0 | -12 | 97.0 | -40 |

| This compound | 321.0 | 171.0 | -10 | 97.0 | -40 |

Data for MRM transitions are indicative and should be optimized for the specific instrument.[12]

Quantification:

-

Quantification is typically performed using a matrix-matched calibration curve prepared with analytical standards of terbufos, terbufos sulfoxide, and this compound.

Analytical Method: GC-MS for Terbufos and Metabolites

Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for the analysis of terbufos and its metabolites.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions:

-

Column: A low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250-280°C

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C, holding for 1 minute, then ramping to 280°C.

-

Injection Mode: Splitless injection.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). Positive ion chemical ionization can provide strong [M+H]+ ions.[13]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification.

-

Ions to Monitor (EI):

-

Terbufos: m/z 231, 103, 153[14]

-

Terbufos Sulfoxide and Sulfone: Specific fragment ions should be determined from the mass spectra of analytical standards.

-

Sample Preparation for GC-MS:

-

For biological samples, an extraction with an organic solvent (e.g., acetonitrile, ethyl acetate) is required.

-

A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.

-

Derivatization is generally not required for terbufos and its primary oxidative metabolites.

Enzyme Inhibition Studies

To identify the specific enzymes responsible for terbufos metabolism, inhibition studies using known inhibitors of CYP and FMO enzymes can be performed.

Objective: To determine the effect of specific enzyme inhibitors on the rate of terbufos metabolism in liver microsomes.

Protocol:

-

The in vitro metabolism protocol described in section 4.1 is followed.

-

Prior to the addition of terbufos, the microsomal suspension is pre-incubated with a specific inhibitor for a defined period (e.g., 15-30 minutes).

-

A range of inhibitor concentrations should be tested to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation).

Commonly Used Inhibitors:

-

Pan-CYP Inhibitor: 1-Aminobenzotriazole (ABT)

-

Specific CYP Isoform Inhibitors: (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)[15][16]

-

FMO Inhibitor: Methimazole

Data Analysis:

-

The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control).

-

A significant decrease in the rate of metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme in terbufos oxidation.

Logical Diagram of Inhibition Study:

Conclusion

The metabolism of terbufos to this compound is a key biotransformation pathway mediated primarily by cytochrome P450 and potentially flavin-containing monooxygenase enzymes. This technical guide has provided a framework for understanding and investigating this metabolic process, including the core pathway, relevant quantitative data, and detailed experimental protocols. Further research is warranted to identify the specific CYP and FMO isozymes involved and to fully characterize the enzyme kinetics of each oxidative step. Such information will be invaluable for refining toxicological risk assessments and guiding the development of safer agricultural chemicals.

References

- 1. Determination of Terbufos and Its Five Metabolites in Tea By Multi-Plug Filtration Cleanup Method Combined with Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]

- 2. Pesticide residues in food 2005 [fao.org]

- 3. agilent.com [agilent.com]

- 4. m.youtube.com [m.youtube.com]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-guided engineering of a flavin-containing monooxygenase for the efficient production of indirubin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by capillary gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]

- 16. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of terbufos sulfone

An In-depth Technical Guide on the Physical and Chemical Properties of Terbufos (B1683085) Sulfone

Introduction

Terbufos sulfone (CAS No. 56070-16-7) is a major metabolite and degradation product of terbufos, a systemic organophosphate insecticide and nematicide.[1][2][3] Like its parent compound, this compound is a potent acetylcholinesterase (AChE) inhibitor, making its study critical for toxicological and environmental assessments.[4] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and analytical workflow, intended for researchers, scientists, and drug development professionals. This compound, along with terbufos sulfoxide (B87167), is considered a degradate of toxicological concern due to its persistence and mobility in the environment.[1][3][5]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for understanding its environmental fate, transport, and analytical behavior.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₁O₄PS₃ | [6][7][8][9] |

| Molecular Weight | 320.43 g/mol | [6][7][8][9] |

| CAS Number | 56070-16-7 | [7][8][9] |

| Boiling Point | 411.5 ± 47.0 °C (Predicted) | [10] |

| Density | ~1.200 g/cm³ (Estimate) | [10] |

| Refractive Index | 1.5210 (Estimate) | [10] |

Solubility and Partition Coefficients

| Property | Value | Source |

| Water Solubility | 240 mg/L (at 27 °C) | [11] |

| 407.8 mg/L (at 18.5 °C) | [10] | |

| Log P (Octanol/Water) | 2.58 - 2.64 | [6] |

| 3.188 (Crippen Method) | [9] |

Synthesis and Mechanism of Action

Synthesis

This compound is not typically synthesized as a primary product but is formed through the oxidation of the parent compound, terbufos. This transformation occurs both in the environment through biotic and abiotic processes and within organisms via metabolic pathways, such as cytochrome P450 action.[4][12] The process involves two key steps:

-

Oxidation to Sulfoxide: The thioether sulfur of terbufos is first oxidized to form terbufos sulfoxide.

-

Oxidation to Sulfone: The sulfoxide is then further oxidized to form this compound.

This metabolic activation makes the molecule a more efficient inhibitor of acetylcholinesterase.[4]

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[4][13] AChE is crucial for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft.

-

Phosphorylation: this compound irreversibly binds to and phosphorylates the serine hydroxyl group at the active site of AChE.[4]

-

Enzyme Inactivation: This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

-

ACh Accumulation: The inability to break down ACh leads to its accumulation in the nervous system.

-

Cholinergic Crisis: The excess acetylcholine causes overstimulation of muscarinic and nicotinic receptors, leading to a state known as an acute cholinergic crisis, which can be fatal.[4]

Experimental Protocols: Analysis

The standard analytical approach for detecting and quantifying this compound in various matrices (e.g., water, soil, biological tissues) involves extraction followed by chromatographic separation and detection.

Sample Preparation: Extraction and Cleanup

This protocol is a generalized method based on common techniques for pesticide residue analysis.[11][14][15]

-

Extraction:

-

For solid samples (e.g., soil, crops), weigh a homogenized 10-20 g subsample into a centrifuge tube.

-

Add 20-40 mL of a suitable organic solvent such as acetone (B3395972) or acetonitrile.[14][15]

-

Homogenize or vortex vigorously for 1-2 minutes to ensure efficient extraction.

-

Centrifuge the sample to separate the solid matrix from the solvent extract.

-

Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The combined extract is often passed through a cleanup cartridge to remove interfering co-extractives.

-

A dual-layer cartridge containing graphitized carbon black (e.g., ENVI-Carb) and a primary secondary amine (PSA) sorbent is effective for this purpose.[15]

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample extract onto the cartridge.

-

Wash with a non-polar solvent to remove fats and other non-polar interferences.

-

Elute the analytes (terbufos and its metabolites) with a suitable solvent mixture (e.g., acetonitrile:toluene).

-

Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 1 mL for analysis.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation, identification, and quantification of this compound.[15][16][17]

-

Gas Chromatograph (GC) Conditions:

-

Column: A short capillary column (e.g., 15 m x 0.25 mm ID, 0.25 µm film thickness) is often used for rapid separation.[17]

-

Carrier Gas: Helium at a high linear velocity.

-

Inlet: Splitless injection mode at a temperature of ~250°C.

-

Oven Program: A temperature gradient is used for separation, for example:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/minute.

-

Hold: Maintain 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Chemical Ionization (CI) or Electron Impact (EI). Positive ion chemical ionization can generate (M+H) ions indicative of the molecular weight.[17] EI is also commonly used and provides characteristic fragment ions.[15]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative identification.

-

Identification: Confirmation is based on the retention time and the presence of characteristic ions matching a certified analytical standard.[8]

-

Conclusion

This compound is a persistent and toxicologically significant metabolite of the insecticide terbufos. Its properties, particularly its water solubility and potential for environmental mobility, necessitate robust and sensitive analytical methods for its detection.[1][11] Understanding its mechanism as an acetylcholinesterase inhibitor is fundamental to assessing its risk to non-target organisms, including humans. The protocols and data presented in this guide offer a technical foundation for researchers engaged in the study of this important environmental contaminant.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Terbufos - Wikipedia [en.wikipedia.org]

- 5. pic.int [pic.int]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H21O4PS3 | CID 41718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemeo.com [chemeo.com]

- 10. TERBUFOS-SULFONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. fao.org [fao.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Establishment of Standard Analytical Methods for Determination of Pest" by Chia-Fen Tsai, Jy-Mei Yan et al. [jfda-online.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by capillary gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Octanol-Water Partitioning Coefficient of Terbufos Sulfone

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the octanol-water partitioning coefficient (Kow) of terbufos (B1683085) sulfone, a principal metabolite of the organophosphate insecticide terbufos. Understanding the Kow is critical for assessing the environmental fate, bioaccumulation potential, and toxicological profile of this compound.

Physicochemical Properties and Partition Coefficients

Terbufos sulfone is formed in the environment and in organisms through the oxidation of terbufos.[1] Its physicochemical properties, particularly its lipophilicity, differ significantly from the parent compound. The octanol-water partitioning coefficient (Kow) is a key parameter used to describe this, representing the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.[2] A higher Kow value indicates greater lipophilicity.

The table below summarizes the reported Kow and Log Kow values for this compound and related compounds for comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Kow | Log Kow | Temperature (°C) | Reference |

| This compound | C₉H₂₁O₄PS₃ | 320.43 | 302 | 2.48 | 23 | [3][4] |

| - | 2.64 | - | [5] | |||

| - | 3.188 (Calculated) | - | [6] | |||

| Terbufos Sulfoxide (B87167) | C₉H₂₁O₃PS₃ | 304.43 | 164 | 2.21 | 23 | [3][4] |

| Terbufos (Parent) | C₉H₂₁O₂PS₃ | 288.42 | 3.30 x 10⁴ | 4.51 | 20 | [3][7] |

Experimental Protocol for Kow Determination: Shake-Flask Method

The determination of the octanol-water partitioning coefficient is a fundamental experimental procedure. Given the Log Kow of this compound is below 4.0, the Shake-Flask method, as outlined in OECD Guideline 107, is a suitable and standard approach.[8]

Principle: A known amount of the test substance (this compound) is dissolved in a mixture of n-octanol and water. The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the substance in each phase is measured to calculate the partition coefficient.[8]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to ensure it is detectable in both phases after partitioning.

-

-

Equilibration:

-

In a temperature-controlled vessel (e.g., a separatory funnel) maintained at a constant temperature (e.g., 23°C), add a precise volume of the this compound stock solution and a corresponding volume of the water phase.[3][4]

-

The volume ratio of octanol to water is adjusted based on the expected Kow to ensure quantifiable concentrations in both phases.

-

The vessel is then agitated gently (e.g., using a mechanical shaker) for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach a steady state.

-

-

Phase Separation:

-

After agitation, the mixture is allowed to stand undisturbed for the complete separation of the octanol and water phases. Centrifugation may be required to break up any emulsions.

-

-

Analysis:

-

Carefully sample a precise aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each sample. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are preferred for their specificity and ability to separate the parent compound from impurities.[9]

-

-

Calculation:

-

The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw).

-

Kow = Co / Cw

-

-

The result is typically expressed in its logarithmic form, Log Kow.

-

Experimental Workflow: Shake-Flask Method for Kow Determination

Metabolic Pathway and Toxicological Relevance

Terbufos itself is relatively less toxic until it undergoes metabolic activation. In organisms, terbufos is metabolized into terbufos sulfoxide and subsequently into this compound through biotransformation processes.[1] This metabolic pathway, primarily mediated by cytochrome P450 enzymes, involves sulfoxidation.[1]

The resulting metabolites, particularly this compound, are more potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This increased inhibitory action is the basis for the heightened toxicity of the metabolites compared to the parent compound. This compound is also more persistent and mobile in soil and water than terbufos.[10][11]

Metabolic Activation of Terbufos

References

- 1. Terbufos - Wikipedia [en.wikipedia.org]

- 2. rc.usf.edu [rc.usf.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. Adsorption, desorption, soil mobility, aqueous persistence and octanol-water partitioning coefficients of terbufos, terbufos sulfoxide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemeo.com [chemeo.com]

- 7. Terbufos (Ref: AC 92100) [sitem.herts.ac.uk]

- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. pic.int [pic.int]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Synthesis and Purification of Terbufos Sulfone Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the terbufos (B1683085) sulfone standard, a critical reference material for analytical and toxicological studies. Terbufos, an organophosphate insecticide, undergoes metabolic oxidation to form terbufos sulfoxide (B87167) and subsequently terbufos sulfone. The sulfone metabolite is of significant interest due to its persistence and toxicity. This document outlines detailed experimental protocols for the chemical synthesis of this compound from its parent compound, terbufos, followed by purification and analytical characterization to ensure a high-purity standard.

Synthesis of this compound via Oxidation

The primary route for the synthesis of this compound is the oxidation of the thioether group in terbufos. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which selectively oxidizes sulfides to sulfones under controlled conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Terbufos (analytical standard)

-

meta-Chloroperoxybenzoic acid (m-CPBA, nominally 77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of terbufos (e.g., 1.0 g) in anhydrous dichloromethane (e.g., 50 mL). Place the flask in an ice bath and stir the solution magnetically.

-

Addition of Oxidant: While stirring, slowly add a solution of m-CPBA (approximately 2.2 equivalents relative to terbufos) dissolved in dichloromethane. The slow addition helps to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting material, the intermediate sulfoxide, and byproducts from the oxidizing agent. Purification is essential to obtain a high-purity standard. Column chromatography is a widely used and effective method for this purpose.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Chromatography column

-

Fraction collector or test tubes

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity mobile phase (e.g., hexane/ethyl acetate 95:5) and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of compounds using TLC. Terbufos, being the least polar, will elute first, followed by terbufos sulfoxide, and finally the most polar compound, this compound.

-

Purity Confirmation: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified standard.

Analytical Characterization and Purity Assessment

The purity of the synthesized and purified this compound standard must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is recommended.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for determining the purity of the standard. A C18 reversed-phase column is typically used with a mobile phase of acetonitrile (B52724) and water. The purity is determined by the area percentage of the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides confirmation of the identity and purity of the compound. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be compared to literature data.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound. Quantitative NMR (qNMR) can also be employed for an accurate determination of purity against a certified internal standard.[3][4]

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and analysis of this compound.

| Parameter | Typical Value/Range | Method of Determination |

| Synthesis Yield | 70-90% | Gravimetric analysis after purification |

| Purity (Column Chromatography) | >98% | HPLC-UV |

| Purity (HPLC Purification) | >99.5% | HPLC-UV |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, GC-MS |

| Molecular Weight | 320.43 g/mol | Mass Spectrometry |

| Molecular Formula | C₉H₂₁O₄PS₃ | Elemental Analysis / High-Resolution MS |

Visualizations

The following diagrams illustrate the key workflows described in this guide.

References

- 1. Confirmation of phorate, terbufos, and their sulfoxides and sulfones in water by capillary gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. analytical.unsw.edu.au [analytical.unsw.edu.au]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

Terbufos Sulfone: A Technical Guide to Acute and Chronic Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of terbufos (B1683085) sulfone, a major metabolite of the organophosphate insecticide terbufos. Due to the limited availability of specific toxicological data for terbufos sulfone, this document leverages data from studies on the parent compound, terbufos, as a surrogate, a scientifically supported approach given their comparable mechanisms of toxicity.[1] The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.

Acute Toxicity

Terbufos and its metabolites are characterized by very high acute toxicity through oral, dermal, and inhalation routes of exposure.[1][2][3] The clinical signs of acute toxicity are typical of cholinergic crisis, resulting from the overstimulation of the nervous system due to the accumulation of acetylcholine.[1][2][3]

Data Summary: Acute Toxicity of Terbufos and its Metabolites

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse (female) | Oral | 14 mg/kg bw (this compound) | [2][4] |

| LD50 | Rat | Oral | 1.4 - 9.0 mg/kg bw (Terbufos) | [2] |

| LD50 | Rabbit | Dermal | ~1 mg/kg bw (Terbufos) | [2][3] |

| LC50 | Rat | Inhalation (4h) | 0.0012 - 0.0061 mg/L (Terbufos) | [1][2][3] |

Experimental Protocols: Acute Toxicity Testing

The methodologies for acute toxicity studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425): These studies are typically conducted in rats.[5][6] After a period of fasting, the test substance is administered by gavage.[7][8] Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8] A necropsy is performed on all animals at the end of the study. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

-

Acute Dermal Toxicity (Following OECD Guideline 402): This test is commonly performed in rabbits or rats.[9][10][11] The test substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours.[11] Observations for mortality, skin reactions, and systemic toxicity are conducted for at least 14 days.[11]

-

Acute Inhalation Toxicity (Following OECD Guideline 403): Rats are the preferred species for this type of study.[12] Animals are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period, typically 4 hours.[12] Observations for toxicity and mortality are made during and after exposure for at least 14 days.

Experimental Workflow for Acute Oral Toxicity Study

Caption: Workflow for a typical acute oral toxicity study.

Chronic Toxicity

Chronic exposure to terbufos and its metabolites can lead to various adverse health effects, with the primary target being the nervous system through the inhibition of acetylcholinesterase.

Data Summary: Chronic Toxicity of Terbufos

| Endpoint | Species | Duration | NOAEL | LOAEL | Effects | Reference |

| Subchronic Toxicity | Rat | 13 weeks | 0.059 mg/kg bw/day | 0.25 mg/kg bw/day | Inhibition of brain acetylcholinesterase activity | [2] |

| Chronic Toxicity | Rat | 1 year | 0.055 mg/kg bw/day | - | Inhibition of brain acetylcholinesterase activity | [2] |

| Chronic Toxicity | Dog | 1 year | 0.060 mg/kg bw/day | 0.090 mg/kg bw/day | Inhibition of brain acetylcholinesterase activity | [2] |

| Carcinogenicity | Mouse | 18 months | - | - | No evidence of carcinogenicity | [2] |

| Carcinogenicity | Rat | 2 years | - | - | No evidence of carcinogenicity | [2] |

| Reproductive Toxicity | Rat | 2 generations | 0.086 mg/kg bw/day | 0.42 mg/kg bw/day | Decreased male fertility and female pregnancy rate | [2] |

| Developmental Toxicity | Rat | - | 0.2 mg/kg bw/day | 0.4 mg/kg bw/day (in a preliminary study) | Maternal toxicity and mortality | [2] |

| Developmental Toxicity | Rabbit | - | 0.25 mg/kg bw/day | 0.50 mg/kg bw/day | Maternal toxicity, increased resorptions, decreased fetal body weight | [2] |

Experimental Protocols: Chronic Toxicity Testing

Chronic toxicity studies are designed to evaluate the effects of long-term, repeated exposure to a substance and generally adhere to OECD guidelines.

-

Subchronic Oral Toxicity (Following OECD Guideline 408): Typically a 90-day study in rats where the test substance is administered daily, usually mixed in the diet or by gavage. The study assesses a wide range of toxicological endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

-

Chronic Toxicity/Carcinogenicity (Following OECD Guideline 452/451): These are long-term studies, typically 18-24 months in rodents, designed to assess both chronic toxicity and carcinogenic potential. The experimental design is similar to subchronic studies but with a longer duration of exposure and a more comprehensive histopathological examination.

-

Reproductive and Developmental Toxicity (Following OECD Guideline 416 or 443): These studies evaluate the potential of a substance to interfere with reproduction and normal development.[13][14][15] In a two-generation study, the substance is administered to both males and females before mating and continues through gestation and lactation for two generations.[2] Endpoints include fertility, gestation length, litter size, and pup viability and growth. Developmental toxicity studies (OECD Guideline 414) involve administering the substance to pregnant females during organogenesis to assess potential birth defects.

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Mechanism of this compound toxicity via acetylcholinesterase inhibition.

Neurotoxicity

The primary neurotoxic effect of terbufos and its sulfone metabolite is the inhibition of acetylcholinesterase.

In a single-dose neurotoxicity study in rats with terbufos, the No-Observed-Adverse-Effect Level (NOAEL) was 0.15 mg/kg bw, based on the observation of miosis (pupil constriction) at the next highest dose.[2] In a 13-week neurotoxicity study in rats, the NOAEL was 0.059 mg/kg bw/day, based on the inhibition of brain acetylcholinesterase activity.[2]

Carcinogenicity and Genotoxicity

Based on long-term studies in mice and rats, terbufos is not considered to be carcinogenic.[2] The available evidence also suggests that terbufos is unlikely to be genotoxic.[2]

Conclusion

This compound, a major metabolite of terbufos, is a highly toxic compound with a mechanism of action centered on the inhibition of acetylcholinesterase. While specific quantitative toxicity data for this compound is limited, the extensive database for the parent compound, terbufos, provides a strong basis for risk assessment. The acute toxicity of terbufos and its metabolites is very high across oral, dermal, and inhalation routes of exposure. Chronic exposure can lead to neurotoxicity through the persistent inhibition of acetylcholinesterase. Terbufos has not been found to be carcinogenic or genotoxic in animal studies. This technical guide provides a consolidated resource for researchers and professionals involved in the evaluation of the safety of this and similar organophosphate compounds.

References

- 1. pic.int [pic.int]

- 2. 4.22 Terbufos (167)(T)** [fao.org]

- 3. apps.who.int [apps.who.int]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

An In-depth Technical Guide to the Mechanism of Action of Terbufos Sulfone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Terbufos (B1683085) sulfone is a principal and highly toxic metabolite of the organophosphate insecticide terbufos. Its environmental persistence and potent biological activity make it a subject of significant toxicological interest. This document provides a comprehensive technical overview of the mechanism of action of terbufos sulfone, focusing on its metabolic generation, molecular interactions, and physiological consequences. The primary mechanism is the irreversible inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis. This guide summarizes key quantitative toxicity data and provides detailed experimental protocols for the analysis of AChE inhibition and the detection of this compound in biological matrices.

Metabolic Activation of Terbufos

Terbufos is a thioether-containing organophosphorodithioate that is not a potent acetylcholinesterase (AChE) inhibitor itself. It requires metabolic activation through a series of oxidation reactions to exert its primary toxic effect.[1][2] This bioactivation is primarily mediated by cytochrome P450 monooxygenases.

The process involves two main transformations:

-

Sulfoxidation: The thioether sulfur is oxidized to form terbufos sulfoxide, which is then further oxidized to form This compound .[1][3][4]

-

Desulfuration (Oxon Formation): The thiono sulfur (P=S) is replaced by an oxygen atom (P=O) to form the corresponding oxon analogs. This can occur with the parent compound or its oxidized metabolites.

These pathways result in the formation of several potent AChE inhibitors, including this compound and terbufoxon sulfone.[1][5] The conversion to these oxidized forms, particularly the sulfone, significantly enhances the molecule's efficacy as an AChE inhibitor.[2] These metabolites are also more persistent in the environment compared to the parent terbufos.[6]

Core Mechanism: Acetylcholinesterase Inhibition

The primary molecular target of this compound is acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][7]

Normal Synaptic Function

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic receptors, propagating a nerve signal. To terminate the signal, ACh is rapidly hydrolyzed into choline (B1196258) and acetic acid by AChE located in the cleft.

Inhibition by this compound

Like other activated organophosphates, this compound acts as an irreversible inhibitor of AChE.[2] The phosphorus atom of the sulfone phosphorylates the hydroxyl group of a critical serine residue within the active site of the AChE enzyme.[2] This forms a stable, covalent bond. The resulting phosphorylated enzyme is inactive and cannot perform its function of hydrolyzing ACh.

This irreversible inhibition leads to the accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of postsynaptic receptors on neurons and muscle cells.[2]

Physiological Consequences of AChE Inhibition

The accumulation of acetylcholine results in a state of hyperstimulation known as an acute cholinergic crisis, affecting the central nervous system (CNS), peripheral muscarinic synapses, and nicotinic synapses.[2]

-

Muscarinic Effects: Overstimulation of muscarinic receptors leads to symptoms such as excessive salivation, lacrimation (tearing), urination, diaphoresis (sweating), gastrointestinal motility (diarrhea), and emesis (vomiting), as well as miosis (pupil constriction) and bronchospasm.[2]

-

Nicotinic Effects: Effects on nicotinic receptors, particularly at the neuromuscular junction, include muscle fasciculations (twitching) followed by weakness and flaccid paralysis. Paralysis of the respiratory muscles is a primary cause of death.[2][8]

-

Central Nervous System (CNS) Effects: CNS effects include headache, dizziness, anxiety, confusion, convulsions, and ultimately, respiratory depression and coma.[2][8]

Quantitative Data

The acute toxicity of terbufos and its metabolites is high. The following table summarizes available LD₅₀ data. Note that specific IC₅₀ or Kᵢ values for this compound's inhibition of AChE are not detailed in the surveyed literature but would be determined using enzyme kinetic assays as described in Section 5.1.

| Compound | Test Species | Route | LD₅₀ Value | Reference |

| Terbufos | Rat (female) | Oral | 1.3 - 1.57 mg/kg | [8] |

| Terbufos | Rat (male) | Oral | 1.6 - 1.74 mg/kg | [8] |

| Terbufos | Dog | Oral | 4.5 - 6.3 mg/kg | [8] |

| Terbufos | Rabbit | Dermal | ~1.0 mg/kg | [1] |

| This compound | Mouse (female) | Oral | 14 mg/kg bw | [1] |

| Terbufos Sulfoxide | Mouse (female) | Oral | 3.4 mg/kg bw | [1] |

| Terbufoxon | Mouse (female) | Oral | 2.2 mg/kg bw | [1] |

| Terbufoxon Sulfone | Mouse (female) | Oral | 3.4 mg/kg bw | [1] |

Experimental Protocols

Protocol: Determination of AChE Inhibition (IC₅₀)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on AChE activity using the Ellman's assay.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) when the enzyme hydrolyzes its substrate, acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The inhibition of the enzyme by this compound results in a decreased rate of color formation.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

This compound analytical standard

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (Substrate)

-

DTNB solution (Ellman's Reagent)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of each this compound dilution to respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of the AChE solution to all wells except the negative control.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add 10 µL of DTNB solution to all wells.

-

Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Analysis of this compound in Soil

This protocol provides a generalized method for the extraction and quantitation of this compound from soil samples, based on established gas chromatography (GC) techniques.[9]

Principle: Residues of this compound are extracted from a soil matrix using an organic solvent mixture. The extract is then cleaned up and concentrated. Quantitation is achieved using a gas chromatograph equipped with a selective detector, such as a flame photometric detector (FPD) in phosphorus mode, which is highly sensitive to organophosphorus compounds.

Materials:

-

Soil sample

-

Extraction solvent (e.g., 10% aqueous acetone)

-

Methylene (B1212753) chloride

-

Sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph with FPD (P-mode)

-

Rotary evaporator

-

Centrifuge or filtration apparatus

Procedure:

-

Extraction:

-

Weigh a subsample of soil (e.g., 100 g) into an extraction vessel.

-

Add a measured volume of extraction solvent (e.g., 400 mL of 10% aqueous acetone).

-

Agitate vigorously (e.g., on a mechanical shaker) for a set time (e.g., 60 minutes).

-

Separate the solvent extract from the soil solids by filtration or centrifugation.

-

-

Liquid-Liquid Partitioning:

-

Transfer an aliquot of the extract to a separatory funnel.

-

Add water and a saturated NaCl solution to the funnel to reduce the formation of emulsions.

-

Partition the organophosphates from the aqueous phase into an immiscible organic solvent like methylene chloride by shaking vigorously. Repeat this step for exhaustive extraction.

-

-

Drying and Concentration:

-

Combine the organic (methylene chloride) extracts.

-

Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a small volume (near dryness) using a rotary evaporator with gentle heating.

-

-

Solvent Exchange and Quantitation:

-

Redissolve the residue in a precise, small volume of a suitable solvent for GC analysis (e.g., 5 mL of acetone).

-

Inject an aliquot of the final extract into the GC-FPD system.

-

Identify and quantify this compound by comparing its retention time and peak height/area to that of a known analytical standard.[9]

-

References

- 1. 4.22 Terbufos (167)(T)** [fao.org]

- 2. Terbufos - Wikipedia [en.wikipedia.org]

- 3. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. fao.org [fao.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Terbufos (Ref: AC 92100) [sitem.herts.ac.uk]

- 8. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Cholinesterase Inhibition by Terbufos Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibition of cholinesterase by terbufos (B1683085) sulfone, a potent organophosphate metabolite. Terbufos, a widely used insecticide and nematicide, undergoes metabolic activation to its sulfone derivative, which exhibits significantly enhanced anticholinesterase activity. This document details the mechanism of action, available toxicological data, and a comprehensive experimental protocol for assessing cholinesterase inhibition. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in toxicology, pharmacology, and drug development.

Introduction

Terbufos is an organophosphate pesticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] In vivo, terbufos is metabolized to more potent inhibitory compounds, including terbufos sulfoxide (B87167) and terbufos sulfone.[1] This biotransformation significantly increases the toxicity of the parent compound.[1] this compound, in particular, is a powerful inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Understanding the kinetics and mechanism of this inhibition is crucial for toxicological assessment and the development of potential antidotes.

Mechanism of Cholinesterase Inhibition

The primary mechanism of action of this compound, like other organophosphates, is the irreversible inhibition of cholinesterases. This occurs through the phosphorylation of a serine hydroxyl group within the active site of the enzyme.[1] This covalent modification renders the enzyme inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). The accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous system, muscles, and secretory glands.[1]

Quantitative Data on Cholinesterase Inhibition

The following table summarizes the available acute oral toxicity data for terbufos and its metabolites in female mice. It is important to note that these LD50 values reflect in vivo toxicity and not direct in vitro enzyme inhibition.

| Compound | Acute Oral LD50 (mg/kg bw) in Female Mice |

| Terbufos | Not specified in the provided results |

| Terbufos Sulfoxide | 3.4 |

| This compound | 14 |

| Terbufoxon | 2.2 |

| Terbufoxon Sulfoxide | 1.1 |

| Terbufoxon Sulfone | 3.4 |

| Methane, bis(tert-butylsulfonyl) | 3670 |

| Methane, (tert-butylsulfinyl)(methylsulfinyl) | >2500 |

Data from a toxicological evaluation by the Joint Meeting on Pesticide Residues (JMPR).[2]

Experimental Protocols

The most widely used method for determining cholinesterase activity and its inhibition is the Ellman's assay. This spectrophotometric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Detailed Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for the screening of organophosphate inhibitors like this compound.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) (e.g., from electric eel or human serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound (or other test inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

-

Substrate Solution (10 mM ATCI or BTCI): Dissolve the appropriate substrate in deionized water. Prepare this solution fresh daily.

-

Enzyme Solution: Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to obtain a range of inhibitor concentrations for testing.

-

-

Assay Procedure (96-well plate format):

-

Blank: Add 190 µL of phosphate buffer and 10 µL of the solvent used for the inhibitor.

-

Control (100% enzyme activity): Add 170 µL of phosphate buffer, 10 µL of the enzyme solution, and 10 µL of the solvent.

-

Inhibitor Wells: Add 160 µL of phosphate buffer, 10 µL of the enzyme solution, and 10 µL of each inhibitor dilution.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the DTNB solution to all wells, followed by 10 µL of the substrate solution to initiate the reaction.

-

Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Cholinergic Synaptic Transmission and Inhibition

The following diagram illustrates the key events at a cholinergic synapse and the point of intervention by cholinesterase inhibitors like this compound.

Caption: Cholinergic synapse and the site of action of this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

The following diagram outlines the logical flow of the in vitro cholinesterase inhibition assay.

References

Terbufos Sulfone: An In-depth Technical Guide to its Environmental Fate and Mobility in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of terbufos (B1683085) sulfone in soil. Terbufos sulfone is a major metabolite of the organophosphate insecticide terbufos. Understanding its behavior in the soil environment is critical for assessing the potential long-term environmental impact of terbufos use. This document summarizes key quantitative data, details common experimental protocols, and visualizes the transformation and movement pathways of this compound.

Formation and Degradation of this compound

Terbufos, upon application to soil, undergoes rapid oxidation to form terbufos sulfoxide (B87167), which is then further oxidized to the more stable and persistent this compound.[1][2] This transformation is a key aspect of the environmental fate of terbufos, as the resulting metabolites have different properties than the parent compound.

Biotic processes, particularly microbial degradation, are the primary drivers of terbufos transformation in soil.[3] The degradation of this compound itself is significantly slower than that of the parent compound, leading to its persistence in the soil environment.

Degradation Pathway

The primary degradation pathway of terbufos in soil involves a two-step oxidation process.

Degradation Half-life

The persistence of a compound in soil is often expressed by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This compound is notably more persistent than its parent compound, terbufos.

| Compound | Soil Half-life (DT50) in days | Reference(s) |

| Terbufos | 5 - 27 | [1][4][5] |

| This compound | 96 - 174 | [1][2] |

| Terbufos Sulfoxide | 116 - 174 | [1][2] |

Mobility of this compound in Soil

The mobility of a pesticide in soil, its potential to move through the soil profile and potentially reach groundwater, is governed by its sorption characteristics. This compound is significantly more mobile than terbufos.[1][6]

Sorption and Desorption

Sorption, the process by which a chemical binds to soil particles, is a key factor in determining its mobility. The strength of this binding is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Lower Kd and Koc values indicate weaker binding and higher mobility.

Studies have shown a decreasing order of adsorption to be terbufos >> terbufos sulfoxide ≈ this compound.[6] Furthermore, terbufos sulfoxide and sulfone were found to be totally desorbed from soil in laboratory experiments.[6]

| Compound | Freundlich Adsorption Coefficient (Kads) | Organic Carbon Partition Coefficient (Koc) | Reference(s) |

| Terbufos | - | 500 - 5000 | [7] |

| This compound | 0.40 - 2.93 | - | [1][2] |

| Terbufos Sulfoxide | 0.40 - 2.93 | - | [2] |

Leaching Potential

The higher mobility of this compound, as indicated by its lower sorption coefficients, suggests a greater potential for leaching through the soil profile compared to the parent compound.[1] This is a significant concern for potential groundwater contamination.[1] While terbufos itself is generally considered to have low to slight mobility, its degradation into more mobile compounds like this compound alters the overall risk profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the environmental fate and mobility of this compound in soil, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying properties (e.g., organic carbon content, pH, texture).[8]

-

Sieve the fresh soil to <2 mm and adjust the moisture content to 40-60% of the maximum water holding capacity.

-

Pre-incubate the soil for 7-14 days in the dark at a constant temperature (e.g., 20 ± 2°C) to allow microbial activity to stabilize.[9]

-

-

Application of Test Substance:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound.

-

Apply the test substance to the soil samples at a concentration equivalent to the maximum recommended field application rate. Ensure uniform distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.[9][10]

-

Maintain a continuous flow of carbon-dioxide-free, humidified air to ensure aerobic conditions.

-

Trap volatile organic compounds and ¹⁴CO₂ evolved from the soil.

-

-

Sampling and Analysis:

-

Collect soil samples at appropriate intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography with a radiodetector (HPLC-RAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

-

Quantify the amount of ¹⁴CO₂ and volatile compounds trapped.

-

Determine the amount of non-extractable (bound) residues.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT50) and DT90 values for this compound.

-

Identify and quantify major transformation products.

-

Establish a mass balance for the radiolabeled material.

-

Adsorption/Desorption Study (Adapted from OECD 106)

This study determines the sorption characteristics of this compound in different soils using a batch equilibrium method.

Methodology:

-

Soil and Solution Preparation:

-

Use at least five different soil types with a range of physicochemical properties.[12]

-

Prepare a stock solution of the test substance in 0.01 M CaCl₂. Prepare a series of dilutions from this stock.

-

-

Adsorption Phase:

-

Add a known volume of each test solution to a known mass of soil in centrifuge tubes. The soil-to-solution ratio should be optimized in a preliminary test.[12]

-

Shake the tubes at a constant temperature (e.g., 20 ± 2°C) for a predetermined equilibrium time (typically 24-48 hours).

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., LC-MS/MS).[11]

-

-

Desorption Phase:

-

Remove a known volume of the supernatant from the adsorption phase and replace it with the same volume of 0.01 M CaCl₂ solution.

-

Resuspend the soil and shake for the same equilibrium time as the adsorption phase.

-

Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

-

Repeat for several desorption steps.

-

-

Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

Determine the Freundlich or Langmuir adsorption isotherms.

-

Calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Soil Column Leaching Study (Adapted from OECD 312)

This study assesses the mobility and leaching potential of this compound through soil columns.

Methodology:

-

Column Preparation:

-

Application and Leaching:

-

Apply radiolabeled this compound to the top of the soil columns at a rate equivalent to the field application rate.

-

Apply "artificial rain" (0.01 M CaCl₂) to the top of the columns at a constant rate over a defined period (e.g., 48 hours).[14][15]

-

Collect the leachate that percolates through the columns in fractions.

-

-

Analysis:

-

Measure the total radioactivity in each leachate fraction.

-

After the leaching period, extrude the soil columns and section them into segments (e.g., every 5 cm).

-

Extract each soil segment and analyze for the parent compound and major metabolites.

-

Quantify the distribution of radioactivity throughout the soil column and in the leachate.

-

-

Data Analysis:

-

Calculate the percentage of the applied radioactivity that leached through the column.

-